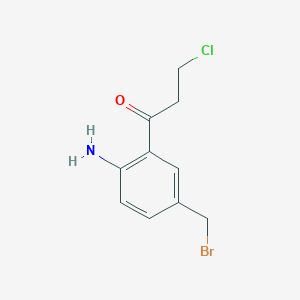
1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one is an organic compound that features a unique structure with an amino group, a bromomethyl group, and a chloropropanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination and chlorination steps. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination, and subsequent reactions may require catalysts or specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
化学反应分析
Types of Reactions: 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions, altering the compound’s properties and reactivity.
Condensation Reactions: The compound can engage in condensation reactions with other molecules, forming larger, more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used in the presence of a base to facilitate substitution at the bromomethyl position.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the amino group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides or thioethers, while oxidation can produce nitro compounds or imines.
科学研究应用
1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
- 1-(2-Amino-5-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-3-bromopropan-1-one
- 1-(2-Amino-5-(bromomethyl)phenyl)-3-hydroxypropan-1-one
Comparison: Compared to similar compounds, 1-(2-Amino-5-(bromomethyl)phenyl)-3-chloropropan-1-one is unique due to the presence of both a bromomethyl and a chloropropanone moiety. This combination of functional groups imparts distinct reactivity and potential applications. For instance, the bromomethyl group provides a site for nucleophilic substitution, while the chloropropanone moiety can participate in various condensation reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H11BrClNO |
|---|---|
分子量 |
276.56 g/mol |
IUPAC 名称 |
1-[2-amino-5-(bromomethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c11-6-7-1-2-9(13)8(5-7)10(14)3-4-12/h1-2,5H,3-4,6,13H2 |
InChI 键 |
GBYCEMRFMGRFMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CBr)C(=O)CCCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















